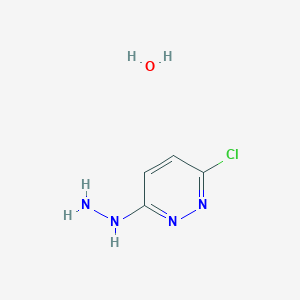
3-Chloro-6-hydrazinylpyridazine hydrate
Vue d'ensemble
Description
3-Chloro-6-hydrazinylpyridazine hydrate, also known by its IUPAC name 3-Chloro-6-hydrazinopyridazine hydrate, is a chemical compound with the molecular formula C4H7ClN4O . It has an average mass of 162.578 Da and a monoisotopic mass of 162.030838 Da . This compound is used as a research chemical .
Synthesis Analysis
The synthesis of this compound can be achieved by reacting 3,6-Dichloropyridazine with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom at the 3rd position and a hydrazine group at the 6th position .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 137-141 °C (lit.) . The compound’s molecular formula is C4H7ClN4O, and it has an average mass of 162.578 Da and a monoisotopic mass of 162.030838 Da .Applications De Recherche Scientifique
Molecular Structure and Crystallography
3-Chloro-6-hydrazinylpyridazine hydrate demonstrates interesting molecular structure and crystallography properties. The compound's planar structure and dihedral angle orientation contribute to its unique physical properties. Specifically, studies have shown that the 3-chloro-6-hydrazinylpyridazine unit is planar and the molecules are linked in non-planar dimers via N—H⋯N hydrogen bonds, forming graph-set ring motifs in crystal structures (Ather, Tahir, Khan, & Athar, 2010).
Synthesis of Novel Compounds
This compound is a key intermediate in the synthesis of various novel compounds. It's used in reactions to form isothiocyanate derivatives, pyrimido[4,5-c]pyridazine derivatives, and s-triazolo derivatives. These reactions showcase the compound's versatility in generating new chemical entities with potential applications in pharmaceuticals and material science (Abdel Moneam, 2004).
Derivative Synthesis and Potential Biological Activity
The compound is instrumental in the synthesis of various derivatives, including pyridazinotriazine and other fused compounds. These synthesized derivatives have been evaluated for biological activities such as antiviral properties against hepatitis A virus, indicating potential therapeutic applications (Flefel et al., 2017).
Chemical Structure Analysis and Medicinal Chemistry
In medicinal chemistry, the compound's derivatives, particularly pyridazine analogs, have shown significant importance. Structural analysis, DFT calculations, and Hirshfeld surface studies elucidate the intricate intermolecular interactions and energy frameworks, contributing to our understanding of their pharmaceutical potential (Sallam et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
(6-chloropyridazin-3-yl)hydrazine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4.H2O/c5-3-1-2-4(7-6)9-8-3;/h1-2H,6H2,(H,7,9);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGOWXUYMUQNFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NN)Cl.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl-](/img/structure/B1429829.png)

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1429831.png)




![6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1429838.png)





